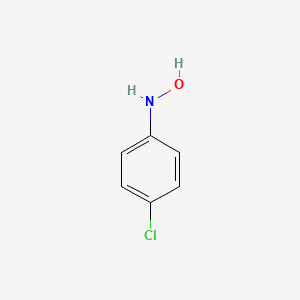

4-Chlorophenylhydroxylamine

Übersicht

Beschreibung

4-Chlorophenylhydroxylamine (4-CPHA) is an organic compound with the molecular formula C6H5ClNOH. It is a colorless, crystalline solid that is soluble in water and alcohol. 4-CPHA is widely used in scientific research as a reagent, catalyst, and as a building block for the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, dyes, and other specialty chemicals.

Wissenschaftliche Forschungsanwendungen

Enzymatic Oxidation and Reaction Mechanisms

- Oxidation of Anilines by Chloroperoxidase : The enzyme chloroperoxidase can oxidize 4-chloroaniline to 4-chloronitrosobenzene, with 4-chlorophenylhydroxylamine being an intermediate product. This process displays specific pH and halide ion dependencies, offering insights into enzyme catalysis and potential applications in synthetic chemistry (Corbett, Chipko, & Baden, 1978).

Metabolism by Microorganisms

- Reductive Pathways in Yeast : The yeast Rhodosporidium sp. metabolizes 4-chloronitrobenzene through a reductive pathway, producing this compound as an intermediate. This offers a biological perspective on pollutant degradation and potential bioremediation applications (Corbett & Corbett, 1981).

Environmental Toxicology and Detoxification

- Electrochemical Oxidation for Water Treatment : Studies on the electrochemical oxidation of 4-chlorophenol, a related compound, in the presence of carbon black show pathways for degradation of pollutants like this compound. This research is crucial for environmental remediation and water treatment technologies (Boudenne & Cerclier, 1999).

Chemical Synthesis and Characterization

- Synthesis of Complexes and Derivatives : The creation of 4-biphenylhydroxamyl chloride and its subsequent reactions demonstrate the utility of this compound in synthesizing complex organic compounds, pertinent to pharmaceutical and industrial chemistry (Karipcin & Arabali, 2006).

Photocatalysis and Sensor Applications

- Photoelectrochemical Sensors : Research on a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction for detecting 4-chlorophenol, related to this compound, opens avenues in environmental monitoring and the development of sensitive detection methods for pollutants (Yan et al., 2019).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that hydroxylamines can act as proton-transfer inhibitors . They can inhibit enzymes like carbonic anhydrase by binding to the magnesium ion at the catalytic site, which blocks access by other ions .

Biochemical Pathways

It’s known that hydroxamic acids, which can be produced from hydroxylamines, are formed through n-oxidation by microsomal oxidases .

Pharmacokinetics

Its physical properties such as a melting point of 86 °c, a boiling point of 2517±420 °C (Predicted), and a density of 1409 may influence its bioavailability.

Result of Action

It’s known that hydroxylamines can inhibit enzyme activity, which could potentially alter cellular processes .

Action Environment

The action, efficacy, and stability of 4-Chlorophenylhydroxylamine can be influenced by various environmental factors. For instance, it’s known to be unstable and can easily undergo oxidation, decomposition, or even cause explosions . Therefore, it should be handled and stored under appropriate conditions to maintain its stability and efficacy.

Biochemische Analyse

Biochemical Properties

4-Chlorophenylhydroxylamine plays a significant role in biochemical reactions by inhibiting the enzyme carbonic anhydrase . This enzyme is crucial for the reversible hydration of carbon dioxide. By inhibiting carbonic anhydrase, this compound affects the enzyme’s activity, leading to alterations in the biochemical pathways involving carbon dioxide and bicarbonate ions. The interaction between this compound and carbonic anhydrase is reversible, indicating that the compound can bind and release from the enzyme without permanent modification .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in rat liver homogenates, this compound is involved in the production of N-(4-chlorophenyl)-glycolhydroxamic acid, a metabolite formed through the action of liver transketolase . This interaction highlights the compound’s role in modifying cellular metabolic pathways and influencing gene expression related to these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By inhibiting carbonic anhydrase, it disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide . This inhibition is reversible, meaning that this compound can bind to the enzyme and later dissociate, allowing the enzyme to regain its activity. Additionally, the compound’s interaction with liver transketolase suggests it may influence other enzymatic processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound’s stability is crucial for its consistent performance in biochemical assays. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Its degradation over time can lead to changes in its efficacy and impact on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid toxicity while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the enzyme carbonic anhydrase . By inhibiting this enzyme, the compound affects the metabolic flux of carbon dioxide and bicarbonate ions. Additionally, its interaction with liver transketolase suggests involvement in other metabolic pathways, such as the production of hydroxamic acid metabolites . These interactions highlight the compound’s role in modulating metabolic processes and influencing metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues is influenced by its chemical properties, allowing it to accumulate in specific cellular compartments where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization of this compound provides insights into its mechanism of action and its role in cellular processes.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQDMDRAUXFEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231677 | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823-86-9 | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45NNF2MXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

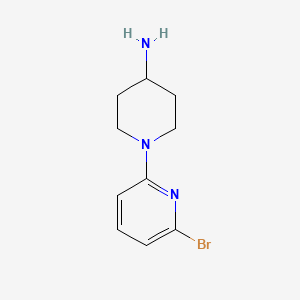

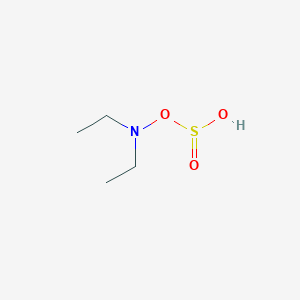

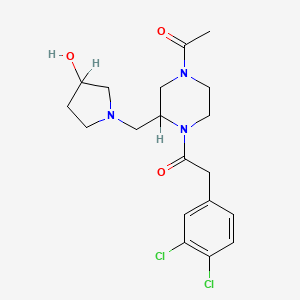

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)